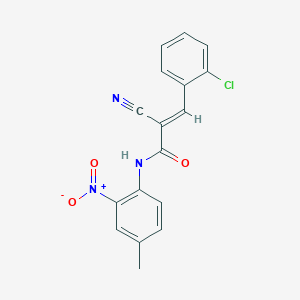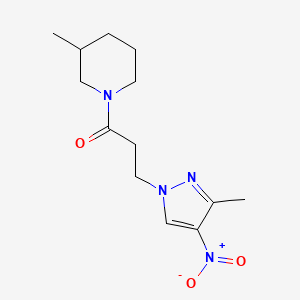![molecular formula C23H16Cl2N2O B14922411 N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B14922411.png)
N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E,2E)-3-(2,4-Dichlorophenyl)-2-propenylidene]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a propenylidene linkage, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2E)-3-(2,4-Dichlorophenyl)-2-propenylidene]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amine typically involves a multi-step process:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, typically using reagents such as chlorine or bromine in the presence of a catalyst.
Formation of the Propenylidene Linkage: The propenylidene linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Final Coupling Reaction: The final step involves coupling the benzoxazole derivative with the dichlorophenyl-propenylidene intermediate under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylidene linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group or the propenylidene linkage, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes. Substitution reactions can introduce nitro, halogen, or alkyl groups into the benzoxazole ring.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may find use in the synthesis of specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(E,2E)-3-(2,4-Dichlorophenyl)-2-propenylidene]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: This compound shares the dichlorophenyl group but lacks the propenylidene and benzoxazole moieties.
4-Fluorophenol: Similar in structure but with a fluorine substituent instead of chlorine.
3-Chloro-2-fluorophenol: Another related compound with both chlorine and fluorine substituents.
Uniqueness
N-[(E,2E)-3-(2,4-Dichlorophenyl)-2-propenylidene]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amine is unique due to its combination of a dichlorophenyl group, a propenylidene linkage, and a benzoxazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C23H16Cl2N2O |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine |
InChI |
InChI=1S/C23H16Cl2N2O/c1-15-5-2-3-7-19(15)23-27-21-14-18(10-11-22(21)28-23)26-12-4-6-16-8-9-17(24)13-20(16)25/h2-14H,1H3/b6-4+,26-12? |
InChI Key |
BUAKUDOPKIWAKU-HXOAUJQTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-(4-fluorophenyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14922330.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B14922341.png)
![N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14922347.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14922351.png)
![2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14922353.png)
![ethyl 4-{[(2E)-2-cyano-3-{4-[(naphthalen-2-ylsulfonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14922355.png)
![5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922360.png)



![2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-hydroxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B14922372.png)
![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14922377.png)
![(2E)-5-ethoxy-2-{[(2-methoxyethyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B14922388.png)
![3-[(4Z)-4-(4-butoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14922404.png)
